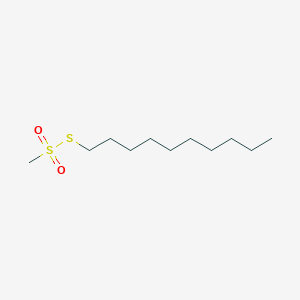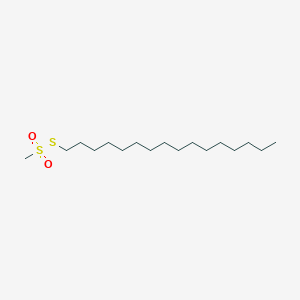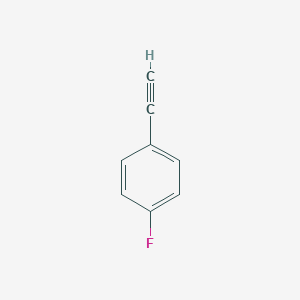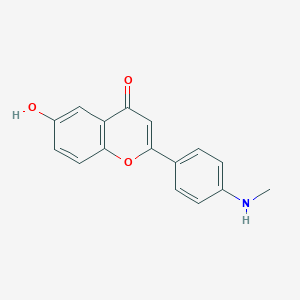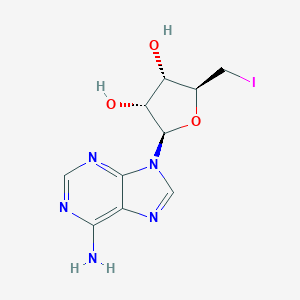
4,6-Dihydroxy-5-nitropyrimidine
概要
説明
4,6-Dihydroxy-5-nitropyrimidine, also known as 5-Nitro-4,6-pyrimidinediol, is a chemical compound with the empirical formula C4H3N3O4 . It has a molecular weight of 157.08 . It is known to be an inhibitor of thymidine phosphorylase activity and a potent and selective inhibitor of 4-nitrophenol glucuronidation .
Synthesis Analysis
While specific synthesis methods for 4,6-Dihydroxy-5-nitropyrimidine were not found, it is known that pyrimidine derivatives can be synthesized from reactions between acetamidine hydrochloride and diethyl malonate in the presence of methoxide in CH3OH or ethoxide in CH3CH2OH .
Molecular Structure Analysis
The molecular structure of 4,6-Dihydroxy-5-nitropyrimidine consists of a pyrimidine ring with two hydroxyl groups and one nitro group attached .
Chemical Reactions Analysis
4,6-Dihydroxy-5-nitropyrimidine is known to inhibit thymidine phosphorylase activity and 4-nitrophenol glucuronidation .
Physical And Chemical Properties Analysis
4,6-Dihydroxy-5-nitropyrimidine is a solid at 20 degrees Celsius . It has a melting point of greater than 300 degrees Celsius .
科学的研究の応用
Synthesis of Azo Dyes
4,6-Dihydroxy-5-nitropyrimidine has been used in the synthesis of novel pyrimidine azo dyes. These dyes were prepared through a diazo coupling reaction between 4,6-dihydroxy-2-methypyrimidine and diazotised 2-amino-thiazole and 2-amino-(6-subtituted)benzothiazole .
Spectroscopic Investigation
This compound has been used in spectroscopic investigations. The effects of solvent, acid–base, and temperature on the absorption spectra of the dyes were investigated .
Textile Industry Applications
The UV–Vis absorption spectra of the dyes in different solvents show that these dyes may be suitable for applications in the textile industry .
Inhibitor of Thymidine Phosphorylase Activity
4,6-Dihydroxy-5-nitropyrimidine is an inhibitor of thymidine phosphorylase activity .
Inhibitor of 4-Nitrophenol Glucuronidation
This compound is also a potent and selective inhibitor of 4-nitrophenol glucuronidation .
Precursor to Important Compounds
4,6-Dihydroxy-5-nitropyrimidine serves as a precursor to many important compounds which include anticancer agents, new antihypertensive medicines, explosive materials, and high energy density materials .
Safety and Hazards
4,6-Dihydroxy-5-nitropyrimidine can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
作用機序
Target of Action
The primary targets of 4,6-Dihydroxy-5-nitropyrimidine are thymidine phosphorylase and 4-nitrophenol glucuronidation . Thymidine phosphorylase is an enzyme involved in the metabolism of nucleosides, while 4-nitrophenol glucuronidation is a process that aids in the detoxification and elimination of potentially harmful substances.
Mode of Action
4,6-Dihydroxy-5-nitropyrimidine acts as an inhibitor of both thymidine phosphorylase and 4-nitrophenol glucuronidation . This means it binds to these targets and reduces their activity, thereby influencing the biochemical processes they are involved in.
Biochemical Pathways
The inhibition of thymidine phosphorylase and 4-nitrophenol glucuronidation by 4,6-Dihydroxy-5-nitropyrimidine affects several biochemical pathways. Thymidine phosphorylase plays a crucial role in the pyrimidine salvage pathway , which recycles pyrimidine bases for the synthesis of DNA and RNA. On the other hand, 4-nitrophenol glucuronidation is part of the glucuronidation pathway , a major phase II metabolic pathway involved in the detoxification of a wide range of endogenous and exogenous compounds .
Pharmacokinetics
Its solubility and stability suggest that it may have good bioavailability .
Result of Action
The inhibition of thymidine phosphorylase and 4-nitrophenol glucuronidation by 4,6-Dihydroxy-5-nitropyrimidine can lead to changes at the molecular and cellular levels. For instance, it may affect DNA and RNA synthesis due to its impact on the pyrimidine salvage pathway. It may also influence the body’s ability to detoxify certain substances due to its effect on the glucuronidation pathway .
Action Environment
The action, efficacy, and stability of 4,6-Dihydroxy-5-nitropyrimidine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s solubility and stability, which in turn can influence its bioavailability and activity . .
特性
IUPAC Name |
4-hydroxy-5-nitro-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4/c8-3-2(7(10)11)4(9)6-1-5-3/h1H,(H2,5,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTLZAVJDRUDNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062228 | |
| Record name | 5-Nitropyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dihydroxy-5-nitropyrimidine | |
CAS RN |
2164-83-2 | |
| Record name | 6-Hydroxy-5-nitro-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2164-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Pyrimidinone, 6-hydroxy-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dihydroxy-5-nitropyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36909 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(3H)-Pyrimidinone, 6-hydroxy-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Nitropyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitropyrimidine-4,6-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4,6-Dihydroxy-5-nitropyrimidine interact with its target and what are the downstream effects?
A1: 4,6-Dihydroxy-5-nitropyrimidine acts as a competitive inhibitor of UDPGT enzymes [, ]. UDPGTs are crucial for detoxification processes in many organisms, including parasitic worms like Haemonchus contortus. These enzymes catalyze the transfer of glucuronic acid to a variety of substrates, making them more water-soluble and facilitating their elimination from the body. When 4,6-Dihydroxy-5-nitropyrimidine binds to the active site of UDPGTs, it prevents the binding of the actual substrate, thus inhibiting the detoxification process. In the context of anthelmintic drugs, this inhibition can lead to increased drug efficacy. For example, in the case of naphthalophos, 4,6-Dihydroxy-5-nitropyrimidine synergistically enhances its anthelmintic activity by preventing its detoxification by UDPGTs in H. contortus larvae [].
Q2: What is known about the structure-activity relationship (SAR) of 4,6-Dihydroxy-5-nitropyrimidine and its analogs in the context of UDPGT inhibition?
A2: While specific SAR data for 4,6-Dihydroxy-5-nitropyrimidine and its analogs focusing on UDPGT inhibition isn't extensively discussed in the provided research [, ], we can infer some information. The presence of the pyrimidine ring and the hydroxyl groups likely plays a role in binding to the UDPGT enzyme. Further research exploring modifications to these functional groups would be needed to establish a comprehensive SAR profile. Exploring the activity of similar pyrimidine derivatives, like 5-nitrouracil, which also exhibit inhibitory effects on UDPGTs, could provide valuable insights [].
Q3: Are there any concerns regarding resistance development to 4,6-Dihydroxy-5-nitropyrimidine when used as a synergistic agent with anthelmintics?
A3: While the provided research doesn't specifically address resistance development to 4,6-Dihydroxy-5-nitropyrimidine, it highlights the potential for UDPGT enzymes to act as a resistance mechanism against anthelmintics []. Increased expression or mutations in UDPGTs could potentially reduce the efficacy of 4,6-Dihydroxy-5-nitropyrimidine. Further research is needed to investigate the possibility of resistance development and explore strategies to mitigate it, such as combining 4,6-Dihydroxy-5-nitropyrimidine with other synergistic agents or employing strategies to inhibit the upregulation of UDPGTs.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








